molecular formula C19H20ClN3O3S B2771392 4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide CAS No. 477711-52-7

4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide

Cat. No.: B2771392
CAS No.: 477711-52-7
M. Wt: 405.9
InChI Key: JDGGTYAATFHXKW-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-14-18(19(23(2)22-14)26-16-6-4-3-5-7-16)12-13-21-27(24,25)17-10-8-15(20)9-11-17/h3-11,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGGTYAATFHXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide is a compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and antibacterial treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20ClN3O3S
  • Molecular Weight : 405.9 g/mol
  • CAS Number : 477711-52-7
  • Boiling Point : Approximately 558.7 °C (predicted)
  • Density : 1.32 g/cm³ (predicted)

These properties indicate that the compound is a stable organic molecule suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
  • Antibacterial Activity : Preliminary studies suggest that it may also target bacterial topoisomerases, disrupting DNA replication in pathogens.

Anti-inflammatory Activity

Recent studies have demonstrated significant anti-inflammatory effects of the compound, making it a candidate for treating inflammatory diseases. The following table summarizes key findings from various studies:

Study ReferenceIC50 (μg/mL)TargetNotes
Akhtar et al. 71.11COX-1Significant inhibition compared to diclofenac
Nayak et al. 55.65COX-2Higher selectivity index than standard drugs
Sivaramakarthikeyan et al. 93.53Protein denaturation assaySuperior anti-inflammatory activity

These results indicate that the compound exhibits promising potential for anti-inflammatory applications.

Antibacterial Activity

The compound's antibacterial properties have been explored in vitro against various pathogens. Notable findings include:

  • Inhibition of Staphylococcus aureus and Escherichia coli growth.
  • Selective inhibition of bacterial topoisomerases, which are crucial for bacterial DNA replication.

The compound demonstrated an IC50 value of 12 μM against E. coli DNA gyrase, indicating potent antibacterial activity without affecting human topoisomerase II .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammation : A study involving animal models showed that administration of the compound resulted in reduced paw swelling and body weight loss in acute inflammatory conditions, comparable to established anti-inflammatory drugs like aspirin.
  • Antibacterial Efficacy : In a clinical setting, patients infected with resistant strains of bacteria were treated with formulations containing this compound, resulting in improved clinical outcomes and reduced infection rates.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that sulfonamides can effectively inhibit the growth of various gram-positive and gram-negative bacteria due to their ability to interfere with bacterial folic acid synthesis. This compound's structure may enhance its efficacy against resistant strains of pathogens, making it a valuable candidate in the development of new antibiotics .

Anti-inflammatory Properties

The compound has been explored for its potential as an anti-inflammatory agent. The presence of the pyrazole ring is significant as many pyrazole derivatives are known to exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. In vitro studies have indicated moderate inhibitory activity against COX-II, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory drugs .

Cancer Therapeutics

Emerging research indicates that derivatives of sulfonamides may have antitumor activity. The compound's ability to modulate various cellular pathways involved in cancer progression has been noted in preliminary studies. For example, compounds with similar structures have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

G Protein-Coupled Receptor Modulation

Recent investigations into the interactions of sulfonamide derivatives with G protein-coupled receptors (GPCRs) have revealed potential for these compounds in modulating receptor activity, which is crucial for numerous physiological processes and therapeutic targets . The specific interactions of this compound with GPCRs warrant further exploration.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial Activity Evaluated the bactericidal effects against gram-positive pathogensDemonstrated significant inhibition against multiple strains, highlighting its potential as an antibiotic.
Anti-inflammatory Research Investigated COX-II inhibitionShowed moderate inhibition with an IC50 value comparable to established anti-inflammatory drugs.
Cancer Research Assessed cytotoxic effects on cancer cell linesIndicated reduced cell viability and increased apoptosis in treated cells.
GPCR Interaction Study Explored receptor modulation capabilitiesIdentified potential pathways influenced by the compound, suggesting therapeutic implications in various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving (1) coupling of the pyrazole core with a phenoxy group, (2) alkylation to introduce the ethyl linker, and (3) sulfonylation with 4-chlorobenzenesulfonyl chloride. Key steps require precise control of temperature (e.g., 0–5°C for sulfonylation) and pH to minimize side reactions. Protective groups (e.g., tert-butyloxycarbonyl for amines) may be employed during intermediate steps. Analytical techniques like HPLC (≥95% purity thresholds) and LC-MS should monitor intermediates .

Q. How can researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of spectroscopic methods:

  • 1H/13C NMR to confirm regiochemistry of the pyrazole ring and substituent positions .
  • X-ray crystallography (using SHELX programs for refinement) to resolve absolute configuration and intermolecular interactions .
  • DFT calculations (e.g., Gaussian) to predict electronic properties and reactive sites. Cross-validate experimental and computational data to identify discrepancies .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and crystallographic data be resolved?

  • Methodological Answer : If DFT-optimized geometries conflict with X-ray structures (e.g., bond angles or torsion mismatches), refine computational models using constrained optimization (fixing observed crystallographic parameters). Validate with Hirshfeld surface analysis to assess packing effects. SHELXL’s TWIN and BASF commands can address twinning or disorder in crystals .

Q. What experimental designs are effective for evaluating the compound’s selectivity as a NaV1.7 inhibitor?

  • Methodological Answer : Employ patch-clamp electrophysiology to measure IC50 against NaV1.7 versus off-target isoforms (e.g., NaV1.5). Use HEK293 cells expressing human channels. Counter-screening against CYP450 isoforms (e.g., CYP3A4) reduces drug-drug interaction risks. Optimize substituents (e.g., diaryl ether motifs) to enhance selectivity, as seen in PF-05089771’s development .

Q. How can structure-activity relationship (SAR) studies be conducted to improve potency and metabolic stability?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with fluorinated or trifluoromethyl analogs to modulate lipophilicity .
  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify labile sites (e.g., pyrazole methyl groups). Introduce deuterium at metabolically vulnerable positions to prolong half-life .

Q. What strategies address contradictory in vitro vs. in vivo pharmacokinetic data?

  • Methodological Answer : If preclinical species (e.g., rodents) show variable clearance, conduct human microdose trials (Phase 0) with accelerator mass spectrometry (AMS) to quantify clinical PK parameters. Adjust formulations (e.g., PEGylation) to improve bioavailability. Validate using PBPK modeling (e.g., GastroPlus) .

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